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Compound of Interest

Compound Name: ML 315

Cat. No.: B15580232 Get Quote

The following table summarizes the in vitro potency (IC50 values) of ML315 and a selection of

other DYRK1A inhibitors. It is important to note that these values are compiled from various

studies and assay formats, which may influence direct comparisons.
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Inhibitor
DYRK1A IC50
(nM)

Other Kinases
Inhibited (IC50
in nM)

Assay Type Reference

ML315 282
CLK1 (68), CLK2

(231), CLK4 (68)

Biochemical

Assay
[1]

Harmine 33 - 107
DYRK1B (166),

MAO-A

Kinase Assay,

ELISA
[1][2]

Leucettine L41 40

CLK1 (15),

DYRK2 (35),

GSK3β

Biochemical

Assay
[1]

INDY 139
DYRK1B (69.2),

DYRK2 (27.7)

In vitro kinase

assay
[1]

SM07883 1.6
DYRK1B, CLK4,

GSK3β
Kinase assay [1]

TG003 12
DYRK1B (130),

CLK1, CLK4

Biochemical

Assay
[1]

KH-CB19 55
CLK1 (20), CLK3

(530)

Biochemical

Assay
[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are protocols for key experiments cited in the evaluation of DYRK inhibitor efficacy.

Biochemical Kinase Assay (Radiometric)
This protocol measures the direct inhibition of DYRK1A activity by quantifying the incorporation

of a radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.

Materials:

Recombinant DYRK1A enzyme
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Inhibitor compound (e.g., ML315)

DYRKtide substrate (RRRFRPASPLRGPPK)[3]

[γ-³²P]ATP

Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

P81 phosphocellulose paper

5% Orthophosphoric acid

Scintillation counter

Procedure:

Prepare serial dilutions of the inhibitor in the kinase reaction buffer.

In a reaction tube, combine the recombinant DYRK1A enzyme with the diluted inhibitor or a

vehicle control.

Pre-incubate the mixture for 10 minutes at room temperature.

Initiate the kinase reaction by adding the DYRKtide substrate and [γ-³²P]ATP.

Incubate the reaction mixture for 20-30 minutes at 30°C.

Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

Wash the P81 paper multiple times with 5% orthophosphoric acid to remove unincorporated

[γ-³²P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle

control and determine the IC50 value.

Cellular Kinase Assay
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This assay assesses the inhibitor's ability to block DYRK1A activity within a cellular context by

measuring the phosphorylation of a known downstream substrate.

Materials:

Cell line expressing DYRK1A (e.g., HEK293T)

Inhibitor compound

Cell lysis buffer

Primary antibody specific for the phosphorylated substrate of DYRK1A (e.g., phospho-Tau)

Secondary antibody conjugated to a detectable marker (e.g., HRP)

Substrate for the secondary antibody's enzyme (e.g., TMB)

Plate reader

Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the inhibitor or vehicle control for a specified

period.

Lyse the cells to release cellular proteins.

Perform an ELISA or Western blot using a phospho-specific antibody to detect the

phosphorylation level of the DYRK1A substrate.

Quantify the signal and normalize it to the total protein concentration or a housekeeping

protein.

Calculate the percentage of inhibition of substrate phosphorylation at each inhibitor

concentration and determine the IC50 value.

Visualizations
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DYRK1A Signaling Pathway in Alzheimer's Disease
DYRK1A is implicated in the pathology of Alzheimer's disease through its phosphorylation of

Amyloid Precursor Protein (APP) and Tau protein.[4][5] Overexpression of DYRK1A can lead to

increased production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of Tau,

contributing to the formation of amyloid plaques and neurofibrillary tangles, respectively.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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